

WAY-100635: A Technical Guide to Blood-Brain Barrier Permeability

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Compound of Interest

Compound Name: WAY-608094

Cat. No.: B15552400

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This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) permeability of WAY-100635, a potent and selective 5-HT1A receptor antagonist. The document synthesizes key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes experimental workflows to facilitate a deeper understanding of the compound's central nervous system (CNS) disposition.

Core Data Summary

The ability of WAY-100635 to cross the blood-brain barrier has been assessed using various methodologies. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Blood-Brain Barrier Permeability of WAY-100635

Model System	Parameter	Value	Interpretation
MDR-MDCK Cell Monolayer	Apparent Permeability (Papp, A → B)	$\geq 20 \times 10^{-6} \text{ cm/s}$ ^[1]	High Permeability
MDR-MDCK Cell Monolayer	Efflux Ratio (Papp, B → A / Papp, A → B)	≤ 2.0 ^[1]	Low Efflux

Table 2: In Vivo Brain Penetration of WAY-100635 in Rats

Study Type	Parameter	Value
Pharmacokinetics	Brain-to-Blood (AUC _{brain} /AUC _{blood}) Ratio	3.15 ± 0.42[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the permeability data of WAY-100635.

In Vitro Permeability Assay: MDR-MDCK Cell Monolayer

The in vitro permeability of WAY-100635 was assessed using Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDR-MDCK), which expresses the P-glycoprotein (P-gp) efflux transporter. This model is a widely accepted tool for predicting BBB penetration and identifying P-gp substrates.

Methodology:

- Cell Culture: MDR-MDCK cells are seeded on a semi-permeable membrane of a transwell insert and cultured to form a confluent monolayer, which mimics the tight junctions of the blood-brain barrier.
- Transport Experiment (Apical-to-Basolateral):
 - The cell monolayer is washed with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
 - WAY-100635 is added to the apical (donor) compartment.
 - At designated time points, samples are collected from the basolateral (receiver) compartment.
- Transport Experiment (Basolateral-to-Apical):
 - To assess active efflux, WAY-100635 is added to the basolateral (donor) compartment.

- Samples are collected from the apical (receiver) compartment at the same time points.
- Sample Analysis: The concentration of WAY-100635 in the collected samples is quantified using a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- Data Calculation:
 - The apparent permeability coefficient (Papp) is calculated using the following formula:
$$Papp = (dQ/dt) / (A * C_0)$$
 Where:
 - dQ/dt is the rate of drug transport
 - A is the surface area of the membrane
 - C_0 is the initial concentration in the donor compartment
 - The efflux ratio is calculated by dividing the Papp in the basolateral-to-apical direction by the Papp in the apical-to-basolateral direction.

The high permeability ($Papp, A \rightarrow B \geq 20 \times 10^{-6} \text{ cm/s}$) and low efflux ratio (≤ 2.0) observed for WAY-100635 in the MDR-MDCK assay suggest that the compound readily crosses the BBB and is not a significant substrate for the P-glycoprotein efflux pump[1].

In Vivo Brain Uptake Study in Rats

In vivo studies in rats have been conducted to determine the extent of WAY-100635 penetration into the brain under physiological conditions.

Methodology:

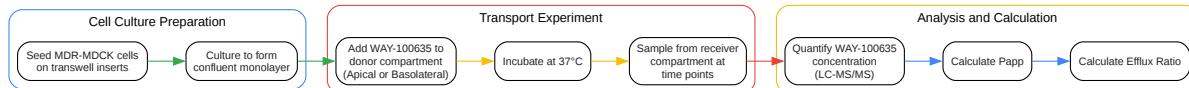
- Animal Model: Male Sprague-Dawley rats are typically used for these studies.
- Drug Administration: WAY-100635 is administered intravenously.
- Sample Collection:
 - At various time points after administration, blood samples are collected.

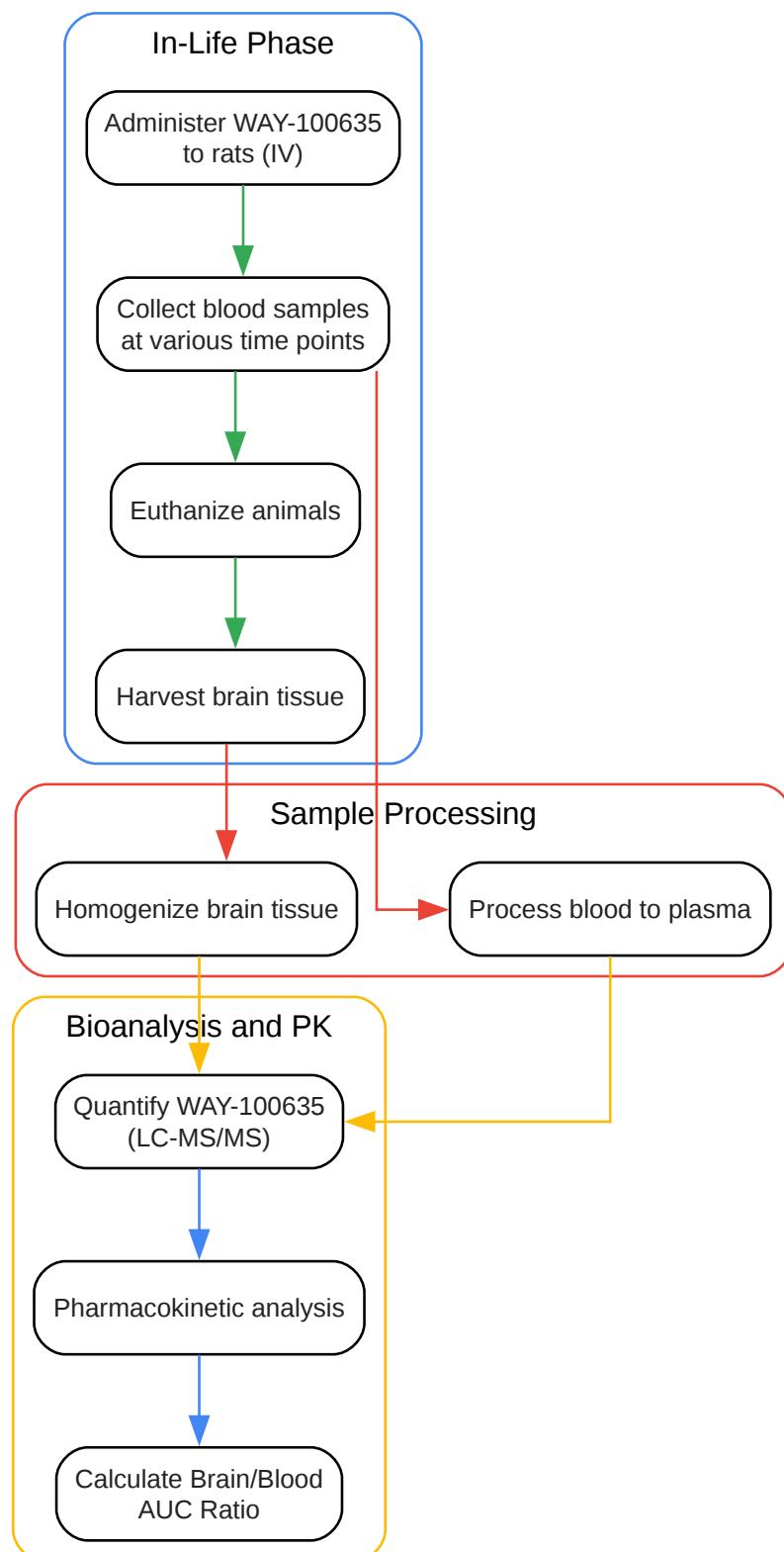
- Animals are euthanized, and brain tissue is harvested.
- Sample Processing:
 - Blood is processed to obtain plasma.
 - Brain tissue is homogenized.
- Bioanalysis: The concentrations of WAY-100635 in plasma and brain homogenates are determined using LC-MS/MS.
- Pharmacokinetic Analysis: The Area Under the Curve (AUC) for the concentration-time profiles in both brain and blood is calculated to determine the brain-to-blood ratio.

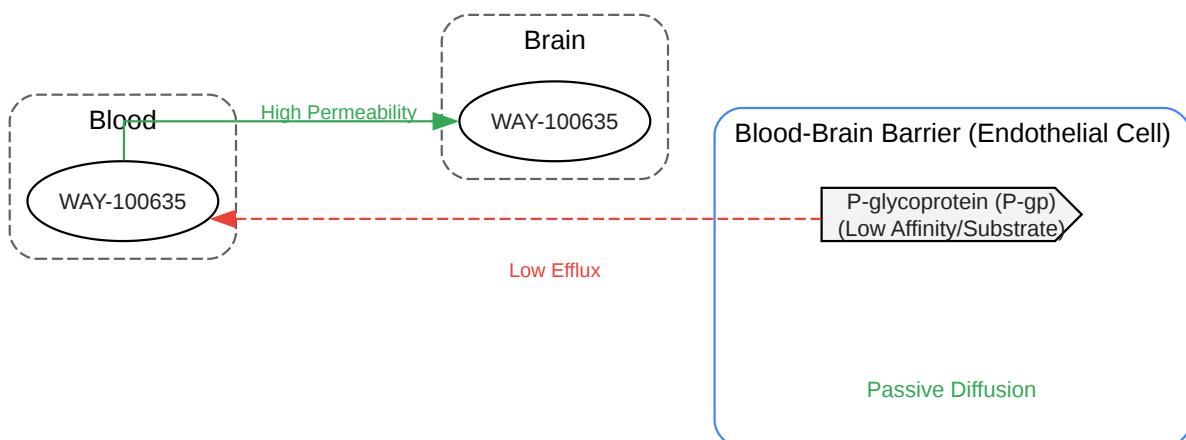
The reported brain-to-blood AUC ratio of 3.15 ± 0.42 indicates that WAY-100635 effectively penetrates the brain and achieves higher concentrations in the brain tissue relative to the systemic circulation[1].

Visualizations

The following diagrams illustrate the workflows of the key experimental procedures used to assess the blood-brain barrier permeability of WAY-100635.







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References

- 1. In vitro permeability, pharmacokinetics and brain uptake of WAY-100635 and FCWAY in rats using liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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